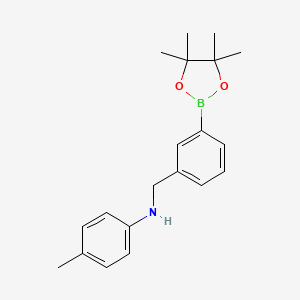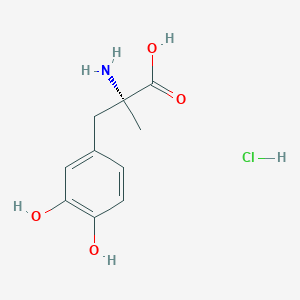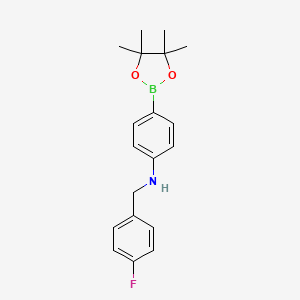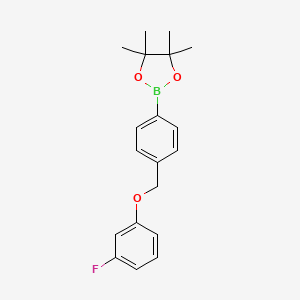
Benzenemethanamine, N-(4-methylphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanamine, N-(4-methylphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a complex organic compound with the molecular formula C14H15N. It is also known by its CAS Registry Number 5405-15-2. This compound is characterized by its unique structure, which includes a benzene ring, an amine group, and a boronic ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanamine, N-(4-methylphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- typically involves multiple steps, starting with the preparation of the starting materials such as 4-methylbenzenemethanamine and boronic acid derivatives. The reaction conditions often require the use of strong bases, such as sodium or potassium hydroxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and specific reaction conditions are optimized to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro compounds or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The boronic ester group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H2O2) and oxidizing agents like chromium(VI) oxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as water, alcohols, or amines can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Nitrobenzenemethanamine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various boronic acid derivatives.
Applications De Recherche Scientifique
This compound has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It can be used as a probe in biochemical assays to study enzyme activities and interactions.
Industry: It is used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with biological targets, such as enzymes or receptors, leading to modulation of their activity. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Benzenemethanamine, N-(3-methylphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Benzenemethanamine, N-(2-methylphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Benzenemethanamine, N-(4-methylphenyl)-3-(4,4,5-trimethyl-1,3,2-dioxaborolan-2-yl)-
Uniqueness: Benzenemethanamine, N-(4-methylphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is unique due to its specific substitution pattern on the benzene ring and the presence of the boronic ester group. This combination of features makes it particularly useful in certain chemical reactions and applications.
Propriétés
IUPAC Name |
4-methyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BNO2/c1-15-9-11-18(12-10-15)22-14-16-7-6-8-17(13-16)21-23-19(2,3)20(4,5)24-21/h6-13,22H,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBDVKSIDBQKAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CNC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{4-[(Cyclopropylcarbamoyl)amino]-3-methylphenyl}boronic acid](/img/structure/B8083637.png)
![[4-[(2R)-2-azaniumyl-3-methoxy-3-oxopropyl]phenyl]azanium;dichloride](/img/structure/B8083653.png)




![1,3,2-Dioxaborolane, 2-[3-[(2-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B8083689.png)

![1-Propanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8083704.png)


![[4-[(2-Pyridinylamino)methyl]phenyl]boronic acid](/img/structure/B8083724.png)


